2,4,6-Trimethylphenylzinc iodide
Description
2,4,6-Trimethylphenylzinc iodide (CAS: 718628-26-3) is an organozinc reagent featuring a mesityl (2,4,6-trimethylphenyl) group bound to a zinc-iodide moiety. This compound is widely utilized in cross-coupling reactions, particularly in Negishi couplings, due to its ability to transfer the mesityl group to transition metal catalysts such as palladium . The steric bulk imparted by the three methyl groups on the aromatic ring significantly influences its reactivity, often slowing reaction kinetics compared to less hindered analogues. Despite this sluggishness, it achieves good yields in coupling reactions, making it valuable for synthesizing sterically demanding organic frameworks .
Properties
IUPAC Name |
iodozinc(1+);1,3,5-trimethylbenzene-6-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTXDDRKMABYLS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Zn+]I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylphenylzinc iodide can be synthesized through the reaction of 2,4,6-trimethylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and is often carried out at low temperatures to control the reactivity of the organozinc compound .
Industrial Production Methods
While specific industrial production methods for 2,4,6-trimethylphenylzinc iodide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, precise control of reaction conditions, and ensuring the purity of reagents to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylphenylzinc iodide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), aryl or vinyl halides, bases (e.g., potassium carbonate).
Conditions: Typically carried out in an inert atmosphere, often under nitrogen or argon, at temperatures ranging from room temperature to 100°C.
Major Products
The major products of reactions involving 2,4,6-trimethylphenylzinc iodide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,4,6-Trimethylphenylzinc iodide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates through the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylphenylzinc iodide in chemical reactions involves the transmetalation step in cross-coupling reactions. In the Suzuki-Miyaura coupling, the organozinc compound transfers its aryl group to the palladium catalyst, which then undergoes reductive elimination to form the desired biaryl product. This process is facilitated by the coordination of the zinc atom to the palladium center, enhancing the reactivity of the aryl group .
Comparison with Similar Compounds
Comparison with Similar Arylzinc Iodides
Structural and Electronic Effects
The reactivity of arylzinc iodides is governed by substituent electronic and steric effects. Below is a comparative analysis of 2,4,6-trimethylphenylzinc iodide with structurally related compounds:
Reactivity Trends
- Steric Hindrance: The 2,4,6-trimethylphenyl group imposes significant steric bulk, leading to slower reaction rates compared to unsubstituted phenyl or monosubstituted analogues (e.g., 4-methoxyphenylzinc bromide). However, its yield (74%) remains comparable to less hindered systems, suggesting steric effects are mitigated by optimized reaction conditions .
- Electronic Effects : Electron-rich substituents (e.g., 4-methoxy) enhance nucleophilicity, improving coupling efficiency (75% yield). Conversely, electron-withdrawing groups (e.g., 4-fluoro) reduce yields (56%), likely due to decreased electron density at the zinc center .
Biological Activity
2,4,6-Trimethylphenylzinc iodide is an organozinc compound that has garnered interest for its potential biological activities. Its unique structure allows it to participate in various chemical reactions, which can lead to the synthesis of biologically active compounds. This article explores the biological activity of 2,4,6-Trimethylphenylzinc iodide, including its mechanisms of action, case studies, and research findings.
- Molecular Formula : C9H11I
- Molecular Weight : 276.09 g/mol
- CAS Number : 4525-46-6
The biological activity of 2,4,6-Trimethylphenylzinc iodide is primarily attributed to its ability to form reactive intermediates that can interact with biological molecules. This compound can act as a nucleophile in various chemical reactions, allowing it to participate in the synthesis of complex organic molecules that exhibit biological activity.
Biological Activities
Research indicates that compounds similar to 2,4,6-Trimethylphenylzinc iodide exhibit a range of biological activities:
- Antimicrobial Activity : Some organozinc compounds have shown promise as antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Certain zinc-containing compounds have been investigated for their ability to induce apoptosis in cancer cells. The specific pathways involved may include the modulation of signaling cascades that control cell growth and survival.
- Neuroprotective Effects : There is emerging evidence suggesting that organozinc compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Disruption of microbial cell membranes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against oxidative stress in neurons |
Case Study Analysis
A study conducted by Menger et al. (1986) explored the synthesis of various organozinc compounds and their subsequent biological evaluations. The findings indicated that certain derivatives exhibited significant antimicrobial activity against Gram-positive bacteria.
Another notable research by Maeda and Sato (1997) focused on the anticancer properties of organozinc complexes. Their results demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo models.
Safety and Toxicity
While exploring the biological activities, it is crucial to consider the safety profile of 2,4,6-Trimethylphenylzinc iodide. Acute toxicity studies indicate potential behavioral effects such as somnolence and convulsions at high doses (41 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
